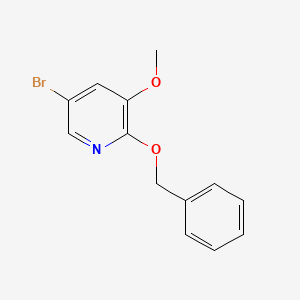

2-(Benzyloxy)-5-bromo-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-7-11(14)8-15-13(12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEAABUTVGVBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Bromo 3 Methoxypyridine

De Novo Synthetic Routes to the Pyridine (B92270) Core

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful approach to introduce multiple substituents with a high degree of control. researchgate.netsemanticscholar.org Various classical and modern methods, such as the Hantzsch and Bohlmann-Rahtz syntheses, have been staples in pyridine construction, although they can be limited by the electronic requirements of the starting materials. prepchem.com More contemporary approaches, including [4+2] cycloadditions, provide versatile pathways to a range of substitution patterns. prepchem.com

The assembly of a tetrasubstituted pyridine ring, such as the one in the target molecule, can be achieved through various convergent strategies. One notable approach involves the cycloaddition of 1,3-dicarbonyl compounds, or their equivalents, with a source of ammonia (B1221849) and a component that will form the C4, C5, and C6 atoms of the ring. The specific substituents of the target molecule would require careful selection of acyclic precursors bearing the precursors to the benzyloxy, bromo, and methoxy (B1213986) groups, or functional groups that can be readily converted to them post-cyclization.

For instance, a plausible disconnection approach for the pyridine core of 2-(benzyloxy)-5-bromo-3-methoxypyridine could involve the reaction of a β-ketoester with an enamine and a source of ammonia, a variation of the Hantzsch synthesis. The challenge lies in designing starting materials that would lead to the desired 2, 3, 5-substitution pattern.

| Pyridine Synthesis Method | General Reactants | Applicability to Target Compound |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Potentially applicable with subsequent oxidation and functional group manipulation. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | Could be adapted with appropriately substituted starting materials. |

| [4+2] Cycloaddition (Diels-Alder) | Azadienes with dienophiles | Offers good control over substitution patterns. prepchem.com |

Achieving the specific 2, 3, 5-substitution pattern during a de novo synthesis is a significant challenge. The regiochemical outcome of pyridine ring-forming reactions is governed by the electronic and steric properties of the substituents on the acyclic precursors. For example, in cycloaddition reactions, the frontier molecular orbitals of the diene and dienophile dictate the regioselectivity. prepchem.com

Strategies to control regiochemistry often involve the use of directing groups or the inherent electronic biases of the reactants. For instance, the use of 3,4-pyridynes as intermediates has been explored for the construction of substituted pyridines, where proximal substituents can influence the regioselectivity of nucleophilic addition. thieme-connect.com While not a direct de novo synthesis of the aromatic ring, such methods highlight the importance of substituent effects in determining the final substitution pattern.

Functional Group Interconversion and Derivatization

A more common and often more practical approach to synthesizing highly substituted pyridines like this compound involves the stepwise functionalization of a pre-existing, simpler pyridine derivative. This strategy relies on the predictable directing effects of the substituents to control the regiochemistry of subsequent reactions.

A plausible synthetic pathway could commence with a readily available substituted pyridine, such as 2-chloro-3-methoxypyridine. guidechem.com

The benzyloxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this transformation is a halopyridine, most often a chloropyridine, due to the good leaving group ability of the chloride ion.

The reaction of 2-chloropyridine with benzyl alcohol in the presence of a base, such as potassium hydroxide, can afford 2-benzyloxypyridine in high yield. semanticscholar.org This methodology is broadly applicable and can be performed under relatively mild conditions. semanticscholar.orgrsc.org The use of a phase-transfer catalyst, such as 18-crown-6, can sometimes facilitate the reaction, although it is not always necessary. semanticscholar.org Microwave heating has also been shown to dramatically decrease reaction times for the synthesis of 2-benzyloxypyridine from 2-halopyridines and benzyl alcohol.

Starting with 2-chloro-3-methoxypyridine, a similar SNAr reaction with benzyl alcohol and a suitable base would be expected to yield 2-(benzyloxy)-3-methoxypyridine. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 2-position activates the ring towards nucleophilic attack.

Table of Reaction Conditions for Benzyloxylation:

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2-chloropyridine | Benzyl alcohol, KOH | Toluene | Reflux, 1 h | 2-benzyloxypyridine | 97% | semanticscholar.org |

| 2-iodopyridine | Benzyl alcohol, Base | NMP | Microwave, ~100°C, 3 min | 2-benzyloxypyridine | 81% |

With the 2-benzyloxy and 3-methoxy groups in place, the next crucial step is the selective bromination at the 5-position. The directing effects of the existing substituents will govern the regiochemical outcome of this electrophilic aromatic substitution. Both the benzyloxy and methoxy groups are ortho-, para-directing activators.

In the case of 2-(benzyloxy)-3-methoxypyridine, the 2-benzyloxy group would direct towards the 3- and 5-positions, while the 3-methoxy group would direct towards the 2-, 4-, and 6-positions. The 2- and 3-positions are already substituted. The directing effects of both groups reinforce substitution at the 5-position, which is para to the benzyloxy group and ortho to the methoxy group (considering the nitrogen's influence). Therefore, electrophilic bromination is expected to occur selectively at the 5-position.

N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated pyridine rings. thieme-connect.com The reaction is often carried out in a suitable solvent, and the regioselectivity is dependent on the position and nature of the activating group. thieme-connect.com For 2-methoxypyridine, bromination with bromine in glacial acetic acid has been reported to be regioselective. thieme-connect.com

Directing Effects of Substituents on Pyridine Ring for Electrophilic Bromination:

| Substituent | Position | Directing Effect |

| Benzyloxy | 2 | ortho, para (positions 3 and 5) |

| Methoxy | 3 | ortho, para (positions 2, 4, and 6) |

Given these directing effects, the bromination of 2-(benzyloxy)-3-methoxypyridine is anticipated to proceed with high selectivity for the 5-position to yield the desired this compound.

An alternative synthetic route could involve the introduction of the methoxy group at a later stage. For instance, one could start with a 2,5-dibromo-3-hydroxypyridine derivative. The hydroxyl group could be methylated using a standard methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. Subsequently, the more reactive bromine at the 2-position could be selectively displaced by a benzyloxy group via an SNAr reaction.

The synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine has been achieved by reaction with sodium methoxide, demonstrating the feasibility of nucleophilic substitution of a bromine atom with a methoxy group on the pyridine ring. This highlights that the sequence of introducing the bromo and methoxy groups can be interchanged depending on the availability of starting materials and the desired regiochemical control.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgtcichemicals.com In the synthesis of this compound, the hydroxyl group at the 2-position of the pyridine ring is particularly reactive and requires protection to allow for selective modification at other positions.

The benzyloxy group (often abbreviated as BnO or OBn) serves as a robust and reliable protecting group for the hydroxyl function at the 2-position of the pyridine core. This protection is critical for several reasons:

Enabling Selective Reactions: The free hydroxyl group (in its tautomeric 2-pyridone form) can interfere with reactions such as bromination, metallation, or transition metal-catalyzed coupling. By converting it to a benzyl ether, its nucleophilicity and acidity are masked, directing subsequent reactions to other sites on the pyridine ring, such as the 5-position.

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including many non-reductive basic, acidic, and organometallic reagents. tcichemicals.com This stability allows for a broad scope of subsequent chemical transformations to be performed on the molecule without compromising the protected hydroxyl group.

Introduction: The benzyl group is typically introduced via a Williamson ether synthesis, reacting the corresponding 2-hydroxypyridine precursor with a benzyl halide (e.g., benzyl bromide) in the presence of a base. commonorganicchemistry.com

A general synthesis for a related compound, 3-benzyloxy-5-bromopyridine, involves reacting 3,5-dibromopyridine with benzyl alcohol, showcasing a typical method for introducing the benzyloxy group onto a brominated pyridine ring. prepchem.com

The utility of a protecting group is defined not only by its stability but also by the ease and selectivity of its removal. The benzyloxy group can be cleaved under various conditions to regenerate the free hydroxyl group.

Key deprotection methods include:

Catalytic Hydrogenolysis: This is the most common method for benzyl group removal. commonorganicchemistry.com It involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.org The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene as the only byproduct.

Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is less common as it is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can be used to remove benzyl groups. For instance, oxidation to a benzoate can be followed by hydrolysis under basic conditions. organic-chemistry.org

Photoreductive Deprotection: Modern methods have been developed for the mild and selective removal of benzyl groups from heteroaromatic systems. Facile photoreductive protocols using blue light irradiation, a photocatalyst, and a sacrificial reductant like ascorbic acid have proven effective for debenzylating various aryl N-heterocycles. acs.org

| Method | Reagents | Key Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction, mild conditions. commonorganicchemistry.com | Incompatible with other reducible groups (e.g., alkynes, alkenes, nitro groups). organic-chemistry.org |

| Strong Acid Cleavage | HBr, BBr₃ | Effective for robust molecules. | Harsh conditions, limited substrate scope. organic-chemistry.org |

| Photoreductive Cleavage | Blue light, photocatalyst (e.g., [Ru] or [Ir]), ascorbic acid | Very mild, high chemo- and regioselectivity. acs.org | Requires specialized photochemical equipment. |

Advanced Synthetic Techniques and Conditions

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, control, and sustainability compared to traditional methods. The preparation of this compound and its derivatives can benefit significantly from these approaches.

The bromine atom at the 5-position of this compound is a key functional handle for molecular diversification. It serves as an electrophilic site for a wide variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Examples of applicable coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

The utility of such reactions has been demonstrated on similar heterocyclic scaffolds. For example, an efficient palladium-catalyzed cross-coupling method was developed for 5-bromo-1,2,3-triazine, allowing for the synthesis of a wide range of (hetero)aryl derivatives in high yields. researchgate.net These established protocols for other bromo-N-heterocycles highlight the potential for derivatizing this compound at its 5-position.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. acs.orgmdpi.com The rapid, uniform heating provided by microwaves can accelerate reaction rates and enable reactions that are sluggish or inefficient under traditional conditions.

This technology is well-suited for the synthesis of substituted pyridines. organic-chemistry.orgbenthamdirect.com For example, one-pot, three-component reactions to create polysubstituted pyridines have been successfully carried out under microwave irradiation, achieving yields of up to 90% in as little as 10-30 minutes. In contrast, conventional heating methods often require several hours to achieve lower yields. mdpi.com

| Pyridine Synthesis Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Microwave (170°C) | 10-20 minutes | Up to 98% | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional (Sealed Tube) | Several hours | Lower than microwave | organic-chemistry.org |

| Multi-component Pyridine Synthesis | Microwave (130-140°C) | 10-30 minutes | 49-90% | |

| Multi-component Pyridine Synthesis | Conventional | 4 hours | Lower yields | mdpi.com |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety for hazardous reactions, and simplified scalability. acs.org

Iii. Reactivity and Mechanistic Studies of 2 Benzyloxy 5 Bromo 3 Methoxypyridine

Cross-Coupling Reactions Involving the Bromo Substituent

The bromo substituent at the 5-position of the pyridine (B92270) ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, specific investigations into these reactions for 2-(Benzyloxy)-5-bromo-3-methoxypyridine have not been extensively reported.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron compound with a halide. For this compound, this reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. While this reaction is anticipated to be feasible, specific studies detailing catalyst choice (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₃PO₄), solvent, and the resulting yields for this particular substrate are not documented in the reviewed literature.

Heck and Sonogashira Coupling Reactions

Similarly, the Heck reaction, which couples the bromo-pyridine with an alkene, and the Sonogashira reaction, which couples it with a terminal alkyne, are expected to be viable transformations. These reactions would provide routes to vinyl- and alkynyl-substituted pyridine derivatives, respectively. However, detailed experimental protocols and the outcomes of these reactions specifically for this compound are not described in the available scientific literature.

Stille and Negishi Coupling Studies

The Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) are other powerful cross-coupling methods. These reactions would further expand the synthetic utility of this compound. Despite their importance, there is a lack of published research detailing the application of these specific coupling strategies to this compound, including the specific organometallic reagents used and the efficiency of the transformations.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer an alternative and atom-economical approach to modifying the pyridine core. This would involve the selective activation of C-H bonds on the pyridine ring or the benzyloxy group. Research focusing on C-H activation strategies specifically targeting this compound is not apparent in the current body of scientific literature.

Nucleophilic and Electrophilic Transformations

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) on the pyridine ring of this compound could potentially occur, where a nucleophile displaces the bromo substituent. The feasibility and regioselectivity of such reactions are influenced by the electronic properties of the substituents. However, specific studies on the reactivity of this compound with various nucleophiles and the conditions required to achieve such transformations are not documented.

Electrophilic Aromatic Substitution Reactivity

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the reactivity and regioselectivity of substitution on the this compound ring are significantly influenced by the electronic effects of the existing substituents. The benzyloxy and methoxy (B1213986) groups are activating, ortho-, para-directing groups, while the bromo group is a deactivating, ortho-, para-directing group.

The interplay of these directing effects determines the position of electrophilic attack. The strong activating and ortho-, para-directing nature of the alkoxy groups (benzyloxy at C2 and methoxy at C3) would primarily direct incoming electrophiles to the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent bromo group at C5. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is activated by both the C3-methoxy and C2-benzyloxy groups. The deactivating effect of the bromine atom at C5 further disfavors substitution at the adjacent C4 and C6 positions through its inductive effect, but its lone pairs can participate in resonance, directing ortho and para, which in this case would be the C4 and C6 positions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For this compound, nitration would likely be achieved using a mixture of nitric acid and sulfuric acid, yielding 2-(benzyloxy)-5-bromo-3-methoxy-4-nitropyridine. masterorganicchemistry.com Similarly, halogenation, for instance with bromine in acetic acid, would be expected to yield the 4-bromo derivative. The Vilsmeier-Haack reaction, which introduces a formyl group, is another potential electrophilic substitution that would likely occur at the C4 position. nrochemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(Benzyloxy)-5-bromo-3-methoxy-4-nitropyridine | masterorganicchemistry.comlibretexts.org |

| Bromination | Br2, CH3COOH | 2-(Benzyloxy)-4,5-dibromo-3-methoxypyridine | google.com |

| Vilsmeier-Haack | POCl3, DMF | 2-(Benzyloxy)-5-bromo-3-methoxyisonicotinaldehyde | nrochemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org |

Transformations of the Benzyloxy and Methoxy Groups

The benzyloxy group is a common protecting group for hydroxyl functionalities and can be cleaved under various conditions. One of the most prevalent methods is catalytic hydrogenolysis. acs.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). acs.org The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran and results in the formation of the corresponding pyridinol and toluene. acs.org

Alternatively, Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) can be used for the debenzylation of benzyloxy pyridines. orgsyn.orgsemanticscholar.org These reactions are typically performed in an inert solvent like dichloromethane at low temperatures. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide or chloride ion on the benzylic carbon.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H2, Pd/C | Ethanol, Room Temperature | 5-Bromo-3-methoxy-2-pyridinol | acs.org |

| BBr3 | Dichloromethane, -78 °C to Room Temperature | 5-Bromo-3-methoxy-2-pyridinol | orgsyn.org |

| BCl3 | Dichloromethane, 0 °C to Room Temperature | 5-Bromo-3-methoxy-2-pyridinol | semanticscholar.org |

The methoxy group on the pyridine ring can also be modified, most commonly through O-demethylation to yield the corresponding hydroxyl group. This transformation often requires harsh conditions due to the stability of the methyl ether. Strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective reagents for this purpose. researchgate.netgoogle.com

More selective and milder methods have also been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other functional groups. nih.govteikyo.jp This reaction is typically carried out in a solvent like tetrahydrofuran at reflux.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| BBr3 | Dichloromethane, -78 °C to Room Temperature | 2-(Benzyloxy)-5-bromo-3-pyridinol | researchgate.net |

| 48% HBr | Reflux | 2-(Benzyloxy)-5-bromo-3-pyridinol | researchgate.net |

| L-selectride | THF, Reflux | 2-(Benzyloxy)-5-bromo-3-pyridinol | nih.govteikyo.jp |

Formation and Reactivity of Organometallic Intermediates

The bromine atom at the C5 position of this compound provides a handle for the formation of organometallic reagents. The Grignard reagent can be prepared by reacting the bromopyridine with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). princeton.edu The resulting pyridylmagnesium bromide is a potent nucleophile and can react with a variety of electrophiles.

For example, reaction with aldehydes and ketones will yield the corresponding secondary and tertiary alcohols, respectively. libretexts.orgchemguide.co.ukmasterorganicchemistry.com Carboxylation with carbon dioxide will produce the corresponding carboxylic acid. These reactions significantly expand the synthetic utility of the this compound scaffold.

| Electrophile | Reagent | Product | Reference |

|---|---|---|---|

| Benzaldehyde | 1. Mg, THF; 2. PhCHO; 3. H3O+ | (2-(Benzyloxy)-3-methoxypyridin-5-yl)(phenyl)methanol | libretexts.orgchemguide.co.uk |

| Acetone | 1. Mg, THF; 2. (CH3)2CO; 3. H3O+ | 2-(2-(Benzyloxy)-3-methoxypyridin-5-yl)propan-2-ol | libretexts.orgchemguide.co.uk |

| Carbon Dioxide | 1. Mg, THF; 2. CO2; 3. H3O+ | 2-(Benzyloxy)-3-methoxyisonicotinic acid | masterorganicchemistry.com |

In addition to Grignard reagents, other organometallic intermediates can be generated from this compound. Organozinc reagents can be prepared by the direct insertion of activated zinc, often in the presence of lithium chloride, into the carbon-bromine bond. These organozinc compounds are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, reacting with various aryl and vinyl halides. acs.orgorgsyn.orgnih.govorganic-chemistry.org

Organolithium intermediates can be formed via halogen-lithium exchange, typically by treating the bromopyridine with an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. researchgate.netprinceton.eduharvard.edu The resulting lithiated pyridine is a highly reactive nucleophile that can be trapped with a wide range of electrophiles. This method provides a powerful tool for the introduction of various functional groups at the C5 position. nih.govclockss.org

| Organometallic | Formation Reagents | Subsequent Reaction Example (Electrophile) | Product | Reference |

|---|---|---|---|---|

| Organozinc | Zn, LiCl, THF | Negishi Coupling (PhI, Pd catalyst) | 2-(Benzyloxy)-3-methoxy-5-phenylpyridine | acs.orgorgsyn.orgnih.govorganic-chemistry.org |

| Organolithium | n-BuLi, THF, -78 °C | Reaction with DMF | 2-(Benzyloxy)-3-methoxy-5-formylpyridine | google.com |

Mechanistic Investigations of Key Reactions

Mechanistic studies of key reactions involving aryl halides, such as this compound, are critical for understanding and controlling their outcomes. These investigations typically involve a combination of kinetic studies, the identification and characterization of reaction intermediates, and an examination of the catalyst's role throughout the reaction cycle.

Kinetic studies are instrumental in elucidating the sequence of steps in a reaction mechanism and identifying the rate-determining step. For palladium-catalyzed cross-coupling reactions of aryl bromides, the oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-limiting step. The rate of this step can be influenced by several factors, including the nature of the palladium catalyst, the type of ligands coordinated to the palladium center, the solvent, and the electronic properties of the aryl bromide.

A hypothetical kinetic study for a Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid could be designed to measure the reaction rate under various conditions. The data from such a study could be compiled into a table to illustrate the impact of different parameters on the reaction rate.

Interactive Data Table: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

| Experiment | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 2 | SPhos | K₂CO₃ | 80 | Data not available |

| 2 | 1 | SPhos | K₂CO₃ | 80 | Data not available |

| 3 | 2 | XPhos | K₂CO₃ | 80 | Data not available |

| 4 | 2 | SPhos | Cs₂CO₃ | 80 | Data not available |

| 5 | 2 | SPhos | K₂CO₃ | 100 | Data not available |

This table presents a hypothetical framework for organizing kinetic data. Actual experimental values for this compound are not available in the provided search results.

The elucidation of reaction intermediates is a cornerstone of mechanistic investigation, providing direct evidence for the proposed reaction pathway. In palladium-catalyzed cross-coupling reactions, key intermediates include the initial palladium(0) catalyst, the oxidative addition product (an arylpalladium(II) complex), the transmetalation intermediate, and the final complex before reductive elimination.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for reactions involving phosphine ligands, are powerful tools for identifying and characterizing these transient species. For instance, in a Stille coupling reaction, the formation of the arylpalladium(II) intermediate after the oxidative addition of this compound could potentially be observed and characterized.

While specific intermediates for reactions involving this compound have not been reported, the general structures of intermediates in a typical Stille coupling are well-established.

Interactive Data Table: Plausible Intermediates in a Stille Coupling Reaction

| Step | Intermediate Structure | Description |

| Catalyst Activation | Pd(0)L₂ | The active palladium(0) catalyst with two ligands (L). |

| Oxidative Addition | [Ar-Pd(II)(Br)L₂] | The arylpalladium(II) intermediate formed after the addition of this compound (Ar-Br). |

| Transmetalation | [Ar-Pd(II)(R)L₂] | The intermediate formed after the transfer of the organic group (R) from the organotin reagent. |

| Reductive Elimination | [Pd(0)L₂] + Ar-R | Regeneration of the Pd(0) catalyst and formation of the coupled product. |

This table illustrates the general types of intermediates expected in a Stille coupling reaction involving an aryl bromide like this compound. Specific characterization data for this compound is not available.

The catalyst is at the heart of the mechanistic pathway in cross-coupling reactions, providing a lower-energy route for the transformation to occur. The choice of palladium precursor and, critically, the ancillary ligands, dictates the efficiency, selectivity, and scope of the reaction.

The catalytic cycle typically begins with the generation of a coordinatively unsaturated palladium(0) species, which is the active catalyst. This species undergoes oxidative addition with the aryl bromide. The electronic and steric properties of the ligands play a crucial role in this step, as well as in the subsequent transmetalation and reductive elimination steps. For example, bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination.

A table summarizing the role of different components of a catalytic system in a generic palladium-catalyzed cross-coupling reaction can illustrate their importance in the mechanistic pathway.

Interactive Data Table: Role of Catalytic Components in a Cross-Coupling Reaction

| Component | Role in Catalytic Cycle | Impact on Reaction |

| Palladium Precursor | Source of the active Pd(0) catalyst. | The choice of precursor can affect the ease of catalyst activation. |

| Ligand | Stabilizes the palladium center, influences electronic and steric environment. | Affects reaction rate, selectivity, and substrate scope. Bulky, electron-rich ligands are often beneficial. |

| Base | Activates the organometallic reagent in Suzuki and similar couplings; neutralizes acid produced. | Essential for the transmetalation step in many cross-coupling reactions. |

| Solvent | Solubilizes reactants and catalyst; can influence reaction rates and pathways. | The polarity and coordinating ability of the solvent can impact the stability of intermediates. |

This table provides a general overview of the roles of different components in a catalytic system. The optimal combination would need to be determined experimentally for reactions involving this compound.

Iv. Applications in Advanced Organic Synthesis and Materials Precursors

2-(Benzyloxy)-5-bromo-3-methoxypyridine as a Key Synthetic Building Block

The strategic positioning of three distinct functional groups on the pyridine (B92270) ring makes this compound an ideal starting material for a variety of synthetic transformations. The interplay between these groups allows for sequential and site-selective reactions, providing a clear pathway to a wide range of more complex molecules.

The pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to introduce diverse substituents onto this scaffold is therefore of significant interest. This compound serves as an excellent precursor for such functionalization. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at this position, a common strategy for building molecular complexity.

While direct studies on this compound are not extensively detailed in publicly available literature, the reactivity of analogous 5-bromopyridine systems is well-documented. For example, the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in moderate to good yields, demonstrating the feasibility of such transformations on similarly substituted pyridine rings. This highlights the potential of the bromo-substituent in this compound to act as a synthetic handle for introducing molecular diversity.

Polyheterocyclic systems, which contain multiple fused or linked heterocyclic rings, are of immense importance in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. The functional groups on this compound provide multiple points for annulation reactions to build such complex systems.

For instance, the bromine atom can be converted into a nucleophilic organometallic species via lithium-halogen exchange or Grignard formation, which can then react with various electrophiles to initiate cyclization cascades. Alternatively, the pyridine nitrogen and the methoxy-activated C4 position can participate in cycloaddition or condensation reactions. While specific examples utilizing this compound are not readily found, the synthesis of thieno[2,3-b]pyridine derivatives, a class of polyheterocyclic systems, often involves the reaction of substituted pyridine precursors, showcasing a relevant synthetic strategy. The combination of functionalities in this compound makes it a promising candidate for the construction of novel polyheterocyclic scaffolds.

Diversification Strategies for Structural Scaffolds

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups, which allows for a wide range of diversification strategies.

The carbon-bromine bond is a cornerstone of synthetic diversification. As mentioned, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast array of substituents at the C5 position.

Below is a table illustrating the potential transformations of the bromo group in a generic 5-bromopyridine scaffold, which are applicable to this compound.

| Reaction Type | Reagents | Product Type | Potential Application |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/Alkyl-pyridine | Synthesis of biaryl compounds |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-pyridine | Formation of stilbene analogues |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-pyridine | Access to conjugated systems |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-Amino-pyridine | Synthesis of pharmaceutical intermediates |

| Cyanation | Zn(CN)₂, Pd catalyst | 5-Cyano-pyridine | Precursor for acids, amides, tetrazoles |

This table represents potential reactions based on the known reactivity of 5-bromopyridines.

The benzyloxy and methoxy (B1213986) groups also offer avenues for derivatization, adding another layer of synthetic versatility. The benzyloxy group at the C2 position serves as a protecting group for the corresponding 2-pyridone tautomer. It can be readily cleaved by hydrogenolysis (e.g., H₂, Pd/C) to reveal the pyridone, which can then undergo its own set of unique reactions, such as N-alkylation or cycloadditions.

The methoxy group at C3 is generally more robust but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 3-hydroxypyridine. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, or it can influence the regioselectivity of subsequent reactions on the pyridine ring. The electron-donating nature of the methoxy group also activates the C4 position towards electrophilic substitution, providing another site for modification.

Synthesis of Advanced Synthetic Targets and Intermediates

The combination of the above-mentioned properties makes this compound a valuable intermediate in multi-step total synthesis campaigns targeting complex natural products or novel pharmaceutical agents. By carefully orchestrating the sequence of reactions at the three functional centers, chemists can build up molecular complexity in a controlled and efficient manner.

For example, a synthetic route could begin with a Suzuki coupling at the C5 position to install a key fragment of the target molecule. This could be followed by cleavage of the benzyloxy group to unmask the 2-pyridone, which might be necessary for a subsequent cyclization step. Finally, the methoxy group could be retained to modulate the electronic properties of the final molecule or removed to reveal a hydroxyl group for late-stage functionalization. This strategic approach allows for the synthesis of highly decorated and stereochemically complex pyridine-containing molecules that would be difficult to access through other means.

Preparation of Novel Pyridine-Fused Heterocycles

There is no available scientific literature detailing the use of this compound as a precursor for the synthesis of novel pyridine-fused heterocycles.

Contribution to Target-Oriented Synthesis

There are no documented instances in scientific literature of this compound being utilized as a key intermediate or building block in the total synthesis of natural products or other complex target molecules.

V. Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate molecular geometry, stability, and the distribution of electrons, which in turn dictates the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be employed to determine the optimized molecular geometry of 2-(Benzyloxy)-5-bromo-3-methoxypyridine in the gas phase. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. The stability of the molecule can be further assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum.

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

| C-Br Bond Length (Å) | Data not available |

| C-O (methoxy) Bond Length (Å) | Data not available |

| C-O (benzyloxy) Bond Length (Å) | Data not available |

| Pyridine (B92270) Ring Dihedral Angle (°) | Data not available |

| Total Electronic Energy (Hartree) | Data not available |

Note: The values in this table are placeholders as specific computational studies on this molecule are not publicly available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack. This information is crucial for predicting the outcomes of chemical reactions involving this compound.

A hypothetical data table summarizing the FMO properties of this compound is shown below.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: The values in this table are placeholders as specific computational studies on this molecule are not publicly available.

Mechanistic Probing via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the prediction of product selectivity.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. This analysis is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

Many chemical reactions can potentially yield multiple products. Computational modeling can be used to predict the regio- and stereoselectivity of reactions involving this compound by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. This predictive capability is a powerful tool in synthetic chemistry.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical and chemical properties.

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. This would identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and how it interacts with its environment, such as a solvent. These simulations can provide insights into the flexibility of the molecule and the time scales of its conformational changes.

Due to a lack of specific published crystallographic and computational data for the compound "this compound," a detailed analysis of its intermolecular interactions and crystal packing, as requested, cannot be provided at this time.

Scientific literature searches did not yield any specific studies, such as single-crystal X-ray diffraction or Hirshfeld surface analysis, that have been conducted on this particular molecule. Therefore, quantitative data regarding its crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular contacts (e.g., hydrogen bonds, halogen bonds, π-stacking, or van der Waals forces) are not available in published research.

Consequently, the generation of data tables detailing bond lengths, bond angles, torsion angles, and percentages of different intermolecular contacts is not possible. A qualitative or quantitative discussion of the crystal packing arrangement and the energetic contributions of various non-covalent interactions remains speculative without experimental or theoretical data.

For a comprehensive understanding of the solid-state structure and intermolecular interactions of this compound, experimental determination of its crystal structure via X-ray crystallography followed by computational investigations would be required.

Vi. Advanced Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of 2-(Benzyloxy)-5-bromo-3-methoxypyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the benzyloxy methylene bridge, and the phenyl ring. For instance, the two protons on the pyridine ring would appear as distinct singlets or doublets, with their chemical shifts influenced by the bromine, methoxy, and benzyloxy substituents. The sharp singlet for the methoxy group protons would likely appear around 3.9 ppm, while the methylene protons of the benzyloxy group would typically resonate as a singlet around 5.4 ppm. The protons of the phenyl group would produce a more complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides insight into their chemical environment (e.g., aromatic, aliphatic, ether-linked). The carbon atoms of the pyridine and phenyl rings would resonate in the downfield aromatic region, while the methoxy and methylene carbons would appear at higher field strengths.

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | ~7.5 - 8.0 | d |

| Pyridine-H | ~7.0 - 7.5 | d |

| Phenyl-H | ~7.2 - 7.4 | m |

| Methylene (-CH₂-) | ~5.4 | s |

| Methoxy (-OCH₃) | ~3.9 | s |

(Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Exact chemical shifts can vary based on the solvent and experimental conditions.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. In a mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. Given the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Further fragmentation of the molecular ion provides clues about the compound's structure. Common fragmentation pathways could include the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) or a bromomethoxypyridinol fragment. The loss of the methoxy group is another potential fragmentation route that can be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected peaks include:

C-O-C stretching: Strong bands for the aryl ether and alkyl ether linkages.

C=N and C=C stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and phenyl aromatic rings.

C-H stretching: Signals for both aromatic and aliphatic C-H bonds.

C-Br stretching: A peak in the lower frequency (fingerprint) region of the spectrum.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

| C=N, C=C | Stretch | ~1600-1400 |

| C-O (Aryl ether) | Stretch | ~1270-1230 |

| C-O (Alkyl ether) | Stretch | ~1150-1085 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized sample of this compound and for separating it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A solution of the compound is passed through a column packed with a stationary phase. Due to differential interactions with the stationary and mobile phases, the components of the mixture separate and can be detected as they elute from the column. By using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water), a sharp, single peak for the desired compound would indicate high purity. The retention time of this peak serves as an identifier under specific chromatographic conditions.

Gas Chromatography (GC) can also be employed, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and passed through a column with a gaseous mobile phase. Similar to HPLC, the components separate based on their interactions with the stationary phase, and a single peak for the compound of interest would confirm its purity. The choice between HPLC and GC often depends on the compound's polarity and thermal stability.

In both techniques, the area under the peak is proportional to the concentration of the compound, allowing for quantitative assessment of purity. These methods are crucial in the final stages of synthesis to ensure that the characterized material is a pure sample of this compound.

Vii. Future Research Directions and Emerging Trends

Sustainable and Green Synthetic Methodologies

A significant thrust in modern synthetic chemistry is the development of environmentally benign processes. For 2-(Benzyloxy)-5-bromo-3-methoxypyridine, this involves a multi-faceted approach aimed at improving efficiency and reducing environmental impact.

Future research will likely target the development of more efficient and sustainable catalytic systems for the synthesis and functionalization of this compound. The bromine atom on the pyridine (B92270) ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The development of catalysts based on earth-abundant metals (e.g., iron, copper, nickel) as alternatives to precious metals (e.g., palladium) is a key area of interest. Additionally, the design of ligands that can promote these reactions at lower catalyst loadings and under milder conditions (e.g., lower temperatures, shorter reaction times) will be a priority. The use of reusable heterogeneous catalysts could also streamline purification processes and reduce waste.

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Future synthetic routes to this compound may explore solvent-free reaction conditions, potentially utilizing techniques such as mechanochemistry (ball milling) or reactions in eutectic mixtures. These methods can lead to higher reaction rates and reduced waste.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Research into enzymes that can catalyze the synthesis of the pyridine core or the introduction of the benzyloxy and methoxy (B1213986) groups could lead to more sustainable production methods. For instance, transaminases, oxidases, and reductases could be engineered to act on pyridine precursors with high chemo-, regio-, and stereoselectivity.

Exploration of Novel Reactivity Patterns

Beyond established cross-coupling reactions, future work will likely delve into uncovering novel reactivity patterns for this compound. The interplay of the electron-donating benzyloxy and methoxy groups with the electron-withdrawing pyridine ring creates a unique electronic landscape that could be exploited for new transformations. For example, research into C-H activation at other positions on the pyridine ring could open up new avenues for functionalization without the need for pre-installed leaving groups. Furthermore, the pyridine nitrogen atom can be targeted for N-oxidation or quaternization, leading to derivatives with altered electronic properties and reactivity.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to accelerate the discovery of new reactions and derivatives of this compound. nih.govpurdue.eduresearchgate.net Automated systems can rapidly screen a wide array of catalysts, ligands, solvents, and reaction conditions to identify optimal parameters for known transformations and to discover entirely new reactions. nih.govpurdue.eduresearchgate.net This approach allows for the efficient exploration of a vast chemical space, which would be impractical using traditional manual methods. nih.govpurdue.eduresearchgate.net HTE can be particularly valuable for mapping the scope of new reactions and for rapidly generating libraries of derivatives for biological screening or materials science applications.

Potential for Functional Materials and Advanced Chemical Applications

The pyridine scaffold is a common component in a variety of functional materials. Future research may explore the incorporation of this compound into organic light-emitting diodes (OLEDs), sensors, or metal-organic frameworks (MOFs). The benzyloxy and methoxy groups can be modified to tune the electronic and photophysical properties of the resulting materials. The bromine atom provides a convenient point for polymerization or for grafting onto surfaces. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions suggests potential applications in catalysis and as a ligand for the development of new inorganic complexes with interesting magnetic or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal conditions for nucleophilic substitution reactions involving 2-(Benzyloxy)-5-bromo-3-methoxypyridine?

- Methodology : Substitution reactions (e.g., bromine replacement) require polar aprotic solvents like DMF or DMSO and elevated temperatures (80–120°C). Sodium amide or potassium thiolate are common bases. For azide substitution, sodium azide in DMSO at 100°C yields >80% efficiency . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How can the regioselectivity of halogenation be controlled in pyridine derivatives like this compound?

- Methodology : Regioselectivity is influenced by directing groups. The methoxy group at position 3 acts as an ortho/para director, while the benzyloxy group at position 2 directs electrophiles to position 5. Use DFT calculations to predict reactive sites and validate with X-ray crystallography or NOESY NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by bromine’s deshielding effect) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 308.03 for C₁₃H₁₂BrNO₂).

- XRD : Resolve steric effects of benzyloxy and methoxy groups on the pyridine ring .

Advanced Research Questions

Q. How does the bromine atom at position 5 influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine’s electronegativity enhances oxidative addition with Pd catalysts. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and toluene/water (3:1) at 90°C. Compare yields with iodine/chlorine analogs to assess leaving-group efficacy. Note that steric hindrance from the benzyloxy group may reduce coupling efficiency at position 2 .

Q. What strategies mitigate competing side reactions (e.g., demethylation or benzyloxy cleavage) during functionalization?

- Methodology :

- Demethylation : Avoid strong acids (e.g., HBr/AcOH); use BBr₃ in CH₂Cl₂ at -78°C for controlled deprotection.

- Benzyloxy Cleavage : Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively removes benzyl groups without affecting methoxy or bromine .

Q. How can computational modeling predict the biological activity of derivatives targeting kinase enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 2JDO) to assess binding affinity. The methoxy group may form hydrogen bonds with Thr106, while bromine enhances hydrophobic interactions .

- MD Simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .

Key Research Findings

- Synthetic Flexibility : The bromine atom at position 5 enables diverse functionalization (e.g., azide, amine, or aryl groups) for drug discovery .

- Biological Relevance : Halogen and methoxy groups synergistically enhance binding to ATP pockets in kinases, as shown in IC₅₀ values <1 µM for CDK2 inhibitors .

- Stability Concerns : Prolonged storage in DMSO leads to gradual decomposition; store under argon at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.